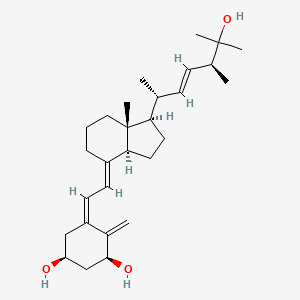
1-alpha,25-Dihydroxy-3-epi-vitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a natural metabolite of the seco-steroid vitamin D2. This compound exerts its biological activity through binding to its cognate vitamin D nuclear receptor, a ligand-dependent transcription regulator . It is known for its high metabolic stability and significant biological activity, making it an interesting ligand for clinical applications .
Métodos De Preparación
The synthesis of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 involves a series of steps that provide a higher yield of the 3-epimer of 1-alpha,25-dihydroxyvitamin D2 . One efficient synthetic route features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) . This method is noted for its fewer steps and higher yield compared to traditional methods .
Análisis De Reacciones Químicas
1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or carbonylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-alpha,25-Dihydroxy-3-epi-vitamin D2 has a wide range of scientific research applications:
Chemistry: It is used in the study of vitamin D metabolism and the synthesis of vitamin D analogs.
Medicine: It has potential clinical applications due to its high metabolic stability and significant biological activity.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator . This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the expression of target genes . The molecular targets and pathways involved include those related to calcium homeostasis, immune response, and cellular differentiation .
Comparación Con Compuestos Similares
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is similar to other vitamin D metabolites, such as:
1-alpha,25-Dihydroxyvitamin D3:
1-alpha,25-Dihydroxy-20-epi-vitamin D3: This analog has been shown to have potent biological activity and is used in research related to bone health and immune function.
The uniqueness of this compound lies in its high metabolic stability and significant biological activity, which make it a promising candidate for clinical applications .
Propiedades
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-WRCFSYAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
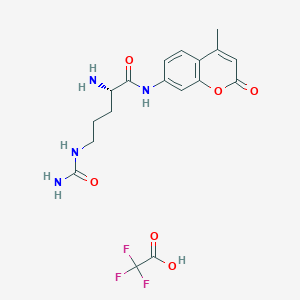
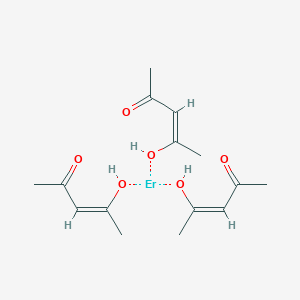
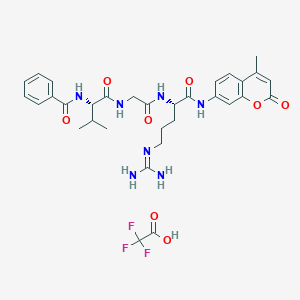

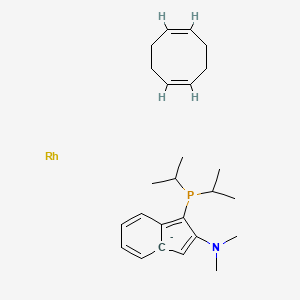
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)


![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)
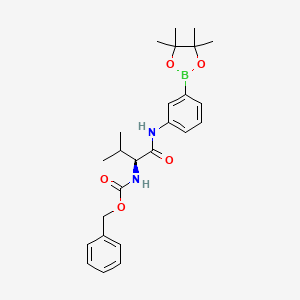

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
